4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Description
Properties
IUPAC Name |
4-(7,10-dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c17-11-6-7-12(18)15-14(11)16-10(4-3-9-21-16)13(19-15)5-1-2-8-20/h6-7,10,13,16,19-20H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYEMKQPPGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=C(C=CC(=C3C2OC1)Cl)Cl)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyranoquinoline Core
-
- SnCl₂·2H₂O (Lewis acid catalyst),
- Acetonitrile as solvent,
- Room temperature stirring,
- Equimolar or slight excess of aromatic aldehyde and amine,
- Addition of 3,4-dihydro-2H-pyran after initial mixing,
- Reaction monitored by thin layer chromatography (TLC).
-
- Mix SnCl₂·2H₂O with acetonitrile and anhydrous sodium sulfate.
- Add solutions of aromatic aldehyde and aromatic amine sequentially.
- Stir for 5 minutes at room temperature.
- Add 3,4-dihydro-2H-pyran and stir for a specified time (varies from 1 to several hours).
- Quench with water, extract with dichloromethane, dry over sodium sulfate.
- Evaporate solvent and purify by column chromatography.
Introduction of Dichloro Substituents and Butan-1-ol Side Chain
The dichloro substitution at positions 7 and 10 on the pyranoquinoline ring is generally introduced via chlorination reactions on the pre-formed pyranoquinoline core or by using appropriately substituted starting materials.
The butan-1-ol side chain is attached at position 5 of the pyranoquinoline ring, often via nucleophilic substitution or reductive amination steps involving aldehyde intermediates and subsequent reduction.
A representative example includes reductive amination using sodium triacetoxyborohydride as a reducing agent to couple amino intermediates with aldehyde derivatives containing the pyranoquinoline core, followed by purification steps.
Representative Reaction Conditions and Yields
Analytical and Spectral Characterization
- The synthesized compounds are characterized by:
- Infrared (IR) Spectroscopy: Identification of functional groups such as N-H, O-H, and C-Cl bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR signals confirm the presence of the pyranoquinoline framework and side chains, with characteristic multiplets and coupling constants.
- Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight, confirming molecular formula.
- Melting Point and Thin Layer Chromatography (TLC): Used to assess purity and isomeric forms.
Summary of Key Research Findings
The one-pot condensation catalyzed by SnCl₂·2H₂O is a robust method for synthesizing tetrahydropyranoquinoline derivatives, providing high yields and operational simplicity.
Reductive amination using sodium triacetoxyborohydride is effective for attaching side chains such as butan-1-ol, though yields can vary depending on substrate and reaction conditions.
Chlorination to introduce dichloro substituents requires careful control of reaction conditions to avoid over-chlorination or degradation.
The overall synthetic approach allows for structural modifications at multiple sites, enabling the exploration of structure-activity relationships for potential biological applications.
Chemical Reactions Analysis
Types of Reactions
4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, using agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrano[3,2-c]quinoline scaffold is a versatile framework in medicinal and synthetic chemistry. Below, we compare key analogs based on substituents, synthesis routes, and physicochemical properties.
Structural Analogues with Pyrano[3,2-c]quinoline Cores
Table 1: Key Pyrano[3,2-c]quinoline Derivatives
Key Observations :
- Substituent Effects : The 5-position substituent (e.g., benzonitrile vs. furyl) significantly alters polarity and bioavailability. For instance, the benzonitrile derivative (C₁₉H₁₇ClN₂O) shows higher carbon content (70.34% vs. 54.96%) due to its aromatic substituent .
Heterocyclic Variants with Modified Cores
Table 2: Derivatives with Alternative Heterocyclic Systems
Key Observations :
- Synthetic Diversity: Vinamidinium salts () enable rapid access to fused systems, whereas acid catalysis () favors ester/quinoline hybrids .
Research Findings and Implications
- Reactivity: The pyrano[3,2-c]quinoline core is susceptible to electrophilic substitution at the 5-position, enabling diverse functionalization (e.g., benzonitrile, furyl) .
- Stability: Chlorine substituents (e.g., 7,10-dichloro in the target compound) likely enhance metabolic stability compared to non-halogenated analogs .
- Biological Potential: While direct data are absent, pyrano[3,2-c]quinoline derivatives in and exhibit structural motifs (e.g., benzamide, chlorophenyl) associated with kinase inhibition and antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
